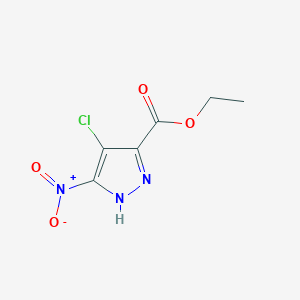![molecular formula C17H22N2O B6125278 1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6125278.png)
1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine, commonly known as MFP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery. MFP is a potent inhibitor of several enzymes and receptors, which makes it an attractive candidate for the development of new drugs.
科学的研究の応用
MFP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to inhibit several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and serotonin receptors. MFP has also been investigated for its potential anti-inflammatory, analgesic, and antipsychotic activities. Moreover, MFP has been used as a reference compound in the development of new drugs that target the same enzymes and receptors.
作用機序
The mechanism of action of MFP involves the inhibition of enzymes and receptors that are involved in various physiological processes. For example, MFP inhibits acetylcholinesterase, which is responsible for the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning. By inhibiting acetylcholinesterase, MFP can increase the levels of acetylcholine in the brain, which may improve cognitive function. MFP also inhibits monoamine oxidase, which is involved in the metabolism of dopamine, norepinephrine, and serotonin, neurotransmitters that are involved in mood regulation. By inhibiting monoamine oxidase, MFP can increase the levels of these neurotransmitters, which may have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MFP has been shown to have several biochemical and physiological effects, depending on the target enzyme or receptor. For example, MFP inhibits acetylcholinesterase, which can increase the levels of acetylcholine in the brain and improve cognitive function. MFP also inhibits monoamine oxidase, which can increase the levels of dopamine, norepinephrine, and serotonin, and have antidepressant and anxiolytic effects. Moreover, MFP has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its inhibition of cyclooxygenase and lipoxygenase enzymes.
実験室実験の利点と制限
MFP has several advantages for lab experiments, including its high potency, selectivity, and availability. MFP is also relatively easy to synthesize and purify, which makes it a suitable reference compound for the development of new drugs. However, MFP has some limitations, such as its potential toxicity and side effects, which may affect its use in animal and human studies. Moreover, MFP may have limited efficacy in certain disease models, which may require the development of more potent and selective inhibitors.
将来の方向性
There are several future directions for the research on MFP, including the development of new analogs with improved potency and selectivity, the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases, and the exploration of its mechanisms of action at the molecular level. Moreover, the use of MFP in combination with other drugs may enhance its therapeutic effects and reduce its potential side effects. Overall, the research on MFP has the potential to lead to the development of new drugs that can improve human health and well-being.
合成法
The synthesis of MFP involves the reaction of 1-(5-methyl-2-furyl)methylamine with 4-(4-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product that can be further purified by recrystallization. The purity and yield of MFP can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
特性
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-3-6-16(7-4-14)19-11-9-18(10-12-19)13-17-8-5-15(2)20-17/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHSRJATFSAGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415042 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6125195.png)

![2-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B6125221.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6125225.png)

![3,5-diethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6125239.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-phenylurea](/img/structure/B6125241.png)
![4-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]morpholine](/img/structure/B6125249.png)
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6125254.png)
![2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-[(8-hydroxy-5,7-dimethyl-2-quinolinyl)hydrazone]](/img/structure/B6125257.png)
![1-cyclopentyl-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6125270.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125274.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B6125286.png)
![7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)